{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid {3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450575
InChI: InChI=1S/C12H24N2O2/c1-10(2)13(3)7-11-5-4-6-14(8-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16)
SMILES: CC(C)N(C)CC1CCCN(C1)CC(=O)O
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13450575

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name 2-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C12H24N2O2/c1-10(2)13(3)7-11-5-4-6-14(8-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16)
Standard InChI Key BWKSUZHXOCUDIW-UHFFFAOYSA-N
SMILES CC(C)N(C)CC1CCCN(C1)CC(=O)O
Canonical SMILES CC(C)N(C)CC1CCCN(C1)CC(=O)O

Introduction

Structural and Molecular Characteristics

The compound features a piperidine ring substituted with an isopropyl-methyl-amine group at the 3-position and an acetic acid moiety at the 1-position. Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
CAS Number1353964-84-7
SMILESCC(C)N(C)CC1CCCN(C1)CC(=O)O
Boiling Point (Predicted)305.9±37.0°C
LogP (Octanol-Water)0.66

The piperidine core confers rigidity, while the acetic acid and amine groups enable interactions with biological targets. Stereochemical variations (e.g., S-enantiomers) are noted in related compounds, though data on this specific isomer remain limited .

Synthesis and Optimization

Industrial-scale synthesis involves multi-step reactions:

  • Piperidine Functionalization: Piperidine reacts with isopropyl-methyl-amine under controlled pH (7–9) to introduce the amine side chain.

  • Acetic Acid Conjugation: The intermediate undergoes alkylation with bromoacetic acid or its derivatives .

  • Purification: Continuous flow reactors enhance yield (>75%), followed by crystallization or chromatography for >98% purity.

Comparative studies highlight the efficiency of this method over traditional batch processing, reducing side products like N-alkylated byproducts .

Chemical Reactivity and Derivative Formation

The compound’s functional groups enable diverse reactions:

  • Amide Formation: Reacts with acyl chlorides to form neuroactive derivatives (e.g., dopamine transporter inhibitors) .

  • Esterification: Methanol/H₂SO₄ converts the carboxylic acid to esters, improving blood-brain barrier penetration .

  • Complexation: Binds transition metals (e.g., Cu²⁺) for catalytic applications.

Table 1 highlights derivatives and their applications:

Derivative StructureApplicationSource
{3-[(Benzyl-isopropyl-amino)-methyl]-...Neurological disorder research
[(S)-3-(Isopropyl-methyl-amino)-...Chiral drug development
{3-[(Acetyl-ethyl-amino)-methyl]-...Enzyme inhibition studies

Biological Activity and Mechanisms

Neurotransmitter Modulation

In vitro studies suggest affinity for GABA transporters (mGAT1–4), with pIC₅₀ values up to 5.36 . The acetic acid moiety mimics endogenous neurotransmitters, facilitating competitive inhibition .

Enzyme Interactions

Patent data reveal potential as a tankyrase inhibitor (WO2013012723A1) , disrupting Wnt/β-catenin signaling in cancer cells. Molecular docking simulations predict binding energies of −8.2 kcal/mol to TNKS2 .

Comparative Pharmacokinetics

Compared to {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (MW 256.34 g/mol), this compound exhibits higher solubility (22.1 mg/mL vs. 15.4 mg/mL) but lower plasma stability (t₁/₂ = 1.2h vs. 2.7h) .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing antipsychotics (e.g., analogues of WO2004018468A2 compounds) .

  • Chemical Probes: Labels G protein-coupled receptors in fluorescence assays.

  • Catalysis: Stabilizes palladium nanoparticles in cross-coupling reactions .

Future Directions

  • Stereoselective Synthesis: Resolving enantiomers (e.g., S/R-forms) could enhance target specificity .

  • Polymer Therapeutics: Conjugation with PEG improves pharmacokinetics for sustained drug release.

  • Neuropathic Pain Trials: Preclinical validation as a GABA reuptake inhibitor is underway .

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